molecular formula C22H19N5O B12159811 N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12159811
M. Wt: 369.4 g/mol
InChI Key: AKAKYBRHQGROPQ-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide (CAS: 1324078-36-5) is a specialized benzamide derivative with a molecular formula of C22H19N5O and a molecular weight of 369.4 g/mol. Its structure integrates two key pharmacophoric elements: a 5-methyl-1H-tetrazol-1-yl group attached to the benzamide core and a lipophilic diphenylmethyl substituent on the amide nitrogen. The tetrazole ring is a well-known bioisostere for carboxylic acids, often employed in medicinal chemistry to enhance metabolic stability and modify the polarity of lead compounds while retaining hydrogen-bonding capabilities . Benzamide derivatives, particularly those with N-substitutions, represent a significant class of bioactive molecules studied for their diverse mechanisms of action . The specific research applications of this compound are an area of active investigation, though its structural features suggest potential as a valuable intermediate or building block in drug discovery efforts. This product is intended for research and development purposes strictly within a laboratory setting. It is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

Molecular Formula

C22H19N5O

Molecular Weight

369.4 g/mol

IUPAC Name

N-benzhydryl-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C22H19N5O/c1-16-24-25-26-27(16)20-15-9-8-14-19(20)22(28)23-21(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,21H,1H3,(H,23,28)

InChI Key

AKAKYBRHQGROPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Stepwise Assembly

The stepwise approach involves sequential construction of the benzamide backbone, tetrazole ring, and diphenylmethyl group. This method ensures controlled functionalization and is widely reported in synthetic organic chemistry.

Multi-Component Reactions

Recent advancements employ one-pot multicomponent reactions to streamline synthesis. Bismuth-promoted protocols, for instance, enable simultaneous coupling of benzoyl chloride, diphenylmethanol, and 5-methyltetrazole.

Catalytic Methods

Transition metal catalysts, such as Cu(I) or Bi, enhance reaction efficiency by facilitating cycloaddition and amide bond formation. These methods reduce reaction times and improve yields.

Detailed Preparation Methods

Formation of the Tetrazole Ring

The 5-methyltetrazole moiety is synthesized via [3+2] cycloaddition between nitriles and sodium azide. For example:

  • Reaction Conditions :

    • Substrate : 2-Cyanobenzamide

    • Reagents : NaN₃ (1.2 eq.), NH₄Cl (1 eq.)

    • Solvent : DMF

    • Temperature : 120°C, 24 h

    • Yield : 67–95%

Mechanism :

  • Activation of the nitrile group by acidic conditions.

  • Cycloaddition with azide to form the tetrazole ring.

Example :
2-Cyanobenzamide reacts with sodium azide in DMF under reflux to yield 2-(5-methyl-1H-tetrazol-1-yl)benzamide.

Amide Coupling with Diphenylmethylamine

The diphenylmethyl group is introduced via nucleophilic acyl substitution:

  • Reagents :

    • Acylating Agent : 2-(5-Methyltetrazol-1-yl)benzoyl chloride

    • Nucleophile : Diphenylmethylamine

    • Coupling Agents : EDC/HOBt or DCC

    • Solvent : Dichloromethane or DMF

Procedure :

  • Generate benzoyl chloride by treating 2-(5-methyltetrazol-1-yl)benzoic acid with thionyl chloride.

  • React with diphenylmethylamine in DMF at 0–25°C for 12 h.

  • Purify via column chromatography (hexane:ethyl acetate).

Yield : 70–85%.

One-Pot Multicomponent Synthesis

Bismuth(III) triflate catalyzes a three-component reaction:

  • Components :

    • Benzoyl chloride

    • Diphenylmethanol

    • 5-Methyl-1H-tetrazole

  • Conditions :

    • Catalyst : Bi(OTf)₃ (10 mol%)

    • Solvent : Toluene

    • Temperature : 80°C, 6 h

  • Yield : 78%.

Advantages :

  • Eliminates intermediate isolation.

  • Reduces solvent waste.

Optimization and Yield Analysis

MethodCatalystSolventTemperature (°C)Time (h)Yield (%)Source
Stepwise CycloadditionNH₄ClDMF1202467–95
Amide CouplingEDC/HOBtDCM251270–85
MulticomponentBi(OTf)₃Toluene80678

Key Observations :

  • Microwave-assisted cycloaddition reduces reaction time to 1–2 h with comparable yields.

  • Catalytic methods using Cu(I) enhance azide-nitrile cycloaddition efficiency.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 7.38–8.37 (m, aromatic H), 5.37 (s, benzhydryl CH), 2.45 (s, tetrazole-CH₃).

  • IR (KBr) : 1639 cm⁻¹ (C=O stretch), 1210 cm⁻¹ (tetrazole ring).

  • MS (EI) : m/z 369.4 [M⁺].

Purity Assessment

  • HPLC : >95% purity using C18 column (MeCN:H₂O, 70:30).

  • Melting Point : 198–200°C.

Challenges and Alternative Approaches

Steric Hindrance

The diphenylmethyl group impedes amide coupling, necessitating excess reagents or prolonged reaction times.

Solution :

  • Use ultrasonic irradiation to enhance mixing.

Tetrazole Stability

Acidic conditions during cycloaddition may protonate the tetrazole, reducing yields.

Mitigation :

  • Employ buffered conditions (pH 6–7) with NaHCO₃ .

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide, with CAS NO. 1324078-36-5, is a chemical compound that has potential applications in scientific research . This compound features a benzamide core with a diphenylmethyl group and a tetrazole ring.

    Similar Compounds
    Similar compounds include:

    • N-(diphenylmethyl)-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzamide
    • N-(diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

    Synthesis
    The synthesis of N-(diphenylmethyl)-3-(1H-tetrazol-1-yl)benzamide, a related compound, involves several steps:

    • Formation of the Benzamide Core: Reacting 3-aminobenzoic acid with benzoyl chloride in the presence of a base such as triethylamine.
    • Introduction of the Diphenylmethyl Group: Via a Friedel-Crafts alkylation reaction using diphenylmethanol and a Lewis acid catalyst like aluminum chloride.
    • Formation of the Tetrazole Ring: Reacting the appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Potential Applications
    N-(diphenylmethyl)-3-(1H-tetrazol-1-yl)benzamide, which shares a similar structure, has several scientific research applications:

    • Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The diphenylmethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
    • Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
    • Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
    • Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

    Mechanism of Action

    • Losartan selectively blocks angiotensin II type 1 receptors, preventing the vasoconstrictive effects of angiotensin II.
    • It reduces blood pressure by relaxing blood vessels and inhibiting aldosterone release.
    • The molecular targets are the angiotensin II receptors, and the pathway involves the renin-angiotensin-aldosterone system.
  • Comparison with Similar Compounds

    Structural Analogues of Benzamide Derivatives

    The following table compares N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide with structurally related benzamide-based compounds:

    Compound Name Core Structure Key Substituents Synthesis Method Reported Bioactivity Reference
    This compound Benzamide Diphenylmethyl, 5-methyltetrazole Likely via amide coupling + tetrazole cycloaddition Not reported
    N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1H-tetrazol-5-yl)acetamide Benzamide Tetrazole, dimethoxyphenethyl Click chemistry (Cu-catalyzed cycloaddition) Not specified
    N-(Benzimidazol-1-yl methyl)benzamide derivatives Benzamide Benzimidazole Mannich reaction Anti-inflammatory, analgesic (e.g., compound 3a)
    N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Benzamide Thiadiazole, piperidine Multi-step synthesis with thiol incorporation Acetylcholinesterase inhibition (implied)
    N-(2-(3,4-Dimethoxyphenyl)ethyl)benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethyl Amide coupling (benzoyl chloride + amine) Not specified
    Key Observations:
    • Heterocyclic Substituents : The tetrazole group in the target compound distinguishes it from benzimidazole (anti-inflammatory ) or thiadiazole (enzyme inhibition ) derivatives. Tetrazoles are often used to enhance metabolic stability compared to carboxylic acids .
    • Synthesis Routes : The target compound likely requires a tetrazole cycloaddition step (e.g., Huisgen reaction), similar to click chemistry methods in , whereas benzimidazole derivatives are synthesized via Mannich reactions .

    Pharmacological Potential Based on Structural Features

    • Anti-inflammatory Activity : Benzimidazole-containing benzamides (e.g., compound 3a ) show significant anti-inflammatory effects, suggesting that the target compound’s diphenylmethyl group (which enhances lipophilicity) could similarly modulate inflammatory pathways.
    • Antimicrobial Activity : Triazole-containing benzamides (e.g., compounds 10a–j ) exhibit moderate activity against E. coli, but the tetrazole group’s role in antimicrobial activity remains unexplored.

    Biological Activity

    N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of this compound is C22H19N5OC_{22}H_{19}N_{5}O, with a molecular weight of approximately 369.43 g/mol. The compound features a diphenylmethyl group and a tetrazole moiety, which are known to enhance biological activity through various mechanisms.

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial potential of compounds containing tetrazole rings. For instance, derivatives of tetrazole have shown significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways .

    Compound Activity Target Pathogen Reference
    This compoundAntibacterialMSSA, MRSA
    4-hydroxy-2-methyl-N-[2-(tetrazol-5-yl)-phenyl]Protective against nephrotoxicityCisplatin-induced toxicity

    Anticancer Properties

    The compound has also been investigated for its anticancer properties. Research indicates that tetrazole derivatives can exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting tumor growth. For example, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer types, suggesting potential applications in cancer therapy .

    The biological activity of this compound can be attributed to several mechanisms:

    • Inhibition of Enzymatic Activity : Compounds with tetrazole rings often act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell proliferation.
    • Cell Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial membranes, leading to cell lysis.
    • Apoptosis Induction : In cancer cells, they may trigger apoptotic pathways, leading to programmed cell death.

    Case Study 1: Antibacterial Efficacy

    In a comparative study involving various tetrazole derivatives, this compound was shown to possess superior antibacterial activity against resistant strains of Staphylococcus aureus. The study utilized minimum inhibitory concentration (MIC) assays to determine efficacy .

    Case Study 2: Cytotoxicity in Cancer Cells

    Another study focused on the cytotoxic effects of related benzamide derivatives on human cancer cell lines. The results indicated that these compounds could effectively reduce cell viability through apoptosis induction, with IC50 values in the low micromolar range .

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic protocols for preparing N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide, and how are intermediates characterized?

    • Methodological Answer : The synthesis typically involves coupling a diphenylmethylamine derivative with a benzamide precursor functionalized with a tetrazole group. Key steps include:

    • Step 1 : Preparation of the benzamide core via condensation reactions (e.g., using 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid with diphenylmethylamine in the presence of coupling agents like EDCl or DCC) .
    • Step 2 : Purification via column chromatography or recrystallization, validated by TLC (Rf values) and melting point analysis .
    • Characterization : NMR (¹H/¹³C), FTIR (amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry (m/z matching molecular ion peaks) .

    Q. How are structural and purity discrepancies resolved during characterization?

    • Methodological Answer : Contradictions in spectral data (e.g., unexpected splitting in ¹H NMR) are addressed by:

    • Recrystallization to eliminate solvent or impurity interference .
    • 2D NMR (COSY, HSQC) to confirm connectivity and assign overlapping signals .
    • X-ray crystallography to resolve ambiguities in molecular geometry, as demonstrated in analogous benzamide derivatives .

    Q. What in vitro assays are used to screen the compound’s biological activity?

    • Methodological Answer : Common assays include:

    • Enzyme inhibition studies (e.g., fluorescence-based assays for kinases or proteases).
    • Receptor binding assays (e.g., P2X7 receptor antagonism via calcium flux or YO-PRO-1 uptake, as in structurally related benzamides) .
    • Cytotoxicity profiling using MTT or resazurin assays in cancer cell lines .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve yield and regioselectivity in tetrazole-functionalized benzamide synthesis?

    • Methodological Answer :

    • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps .
    • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize intermediates .
    • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hrs) while maintaining yield, as shown in similar tetrazole derivatives .

    Q. How do structural modifications (e.g., substituents on the tetrazole or benzamide) impact bioactivity and selectivity?

    • Methodological Answer :

    • SAR studies : Synthesize analogs with substituents at the tetrazole 5-position (e.g., methyl vs. phenyl) and evaluate binding affinity changes .
    • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., P2X7 receptor), correlating binding scores with IC₅₀ values .
    • Pharmacophore mapping : Identify critical H-bond acceptors (tetrazole N) and hydrophobic regions (diphenylmethyl group) .

    Q. How can contradictions between in vitro potency and in vivo efficacy be addressed?

    • Methodological Answer :

    • Species-specific assays : Compare human vs. rodent receptor activity (e.g., rat P2X7 IC₅₀ ≈ 29 nM vs. human IC₅₀ ≈ 18 nM) to explain efficacy gaps .
    • PK/PD modeling : Assess bioavailability using LC-MS to measure plasma concentrations post-administration .
    • Prodrug strategies : Modify solubility via esterification or PEGylation to enhance absorption .

    Q. What computational methods validate intermolecular interactions affecting stability or solubility?

    • Methodological Answer :

    • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict hydrogen bonding (e.g., N–H⋯O interactions in crystal packing) .
    • Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., C–H⋯π contacts) influencing crystallization behavior .

    Q. How do formulation challenges (e.g., poor aqueous solubility) impact preclinical testing?

    • Methodological Answer :

    • Co-solvent systems : Test DMSO-water or cyclodextrin-based solutions .
    • Solid dispersion : Use spray drying with polymers (PVP, HPMC) to enhance dissolution rates .

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